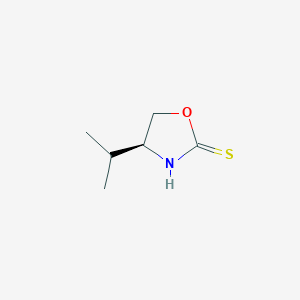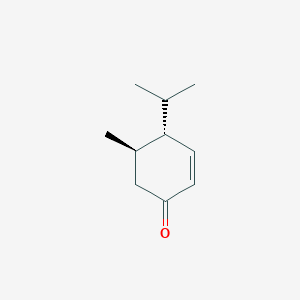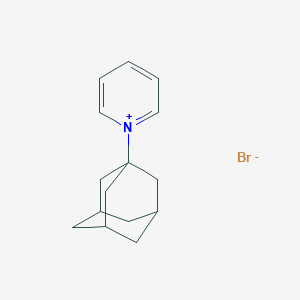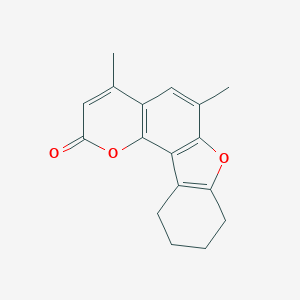
Tetrahydrobenzo-4,6-dimethylangelicin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrahydrobenzo-4,6-dimethylangelicin, also known as THBMDA, is a synthetic compound that belongs to the class of psoralens. Psoralens are a group of naturally occurring compounds found in plants, which have been studied for their various biological activities. THBMDA is a derivative of angelicin, which is a naturally occurring psoralen found in plants such as celery and parsnips.
Wirkmechanismus
The mechanism of action of Tetrahydrobenzo-4,6-dimethylangelicin is not fully understood. However, it is known to interact with DNA and RNA, leading to the formation of covalent adducts. These adducts can cause DNA damage and interfere with DNA replication and transcription, leading to cell death.
Biochemical and Physiological Effects:
Tetrahydrobenzo-4,6-dimethylangelicin has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. It has also been shown to inhibit the growth and proliferation of cancer cells. Tetrahydrobenzo-4,6-dimethylangelicin has anti-inflammatory effects and has been shown to reduce the production of pro-inflammatory cytokines. It has also been shown to have antimicrobial effects against various bacterial and fungal pathogens.
Vorteile Und Einschränkungen Für Laborexperimente
Tetrahydrobenzo-4,6-dimethylangelicin is a synthetic compound that can be easily synthesized in the laboratory in high yield and purity. It has been extensively studied for its various biological activities, making it a useful tool for research. However, Tetrahydrobenzo-4,6-dimethylangelicin has some limitations for lab experiments. It is a photosensitizing agent, which means that it requires light for its biological activity. This can make it difficult to use in certain experimental setups. Tetrahydrobenzo-4,6-dimethylangelicin is also sensitive to oxygen and light, which can affect its stability and activity.
Zukünftige Richtungen
There are several future directions for research on Tetrahydrobenzo-4,6-dimethylangelicin. One area of research is the development of Tetrahydrobenzo-4,6-dimethylangelicin-based photodynamic therapy for cancer treatment. Another area of research is the development of Tetrahydrobenzo-4,6-dimethylangelicin analogs with improved stability and activity. Tetrahydrobenzo-4,6-dimethylangelicin has also been studied for its potential use as a photosensitizer in other applications, such as in the treatment of skin diseases and as an antimicrobial agent.
Synthesemethoden
Tetrahydrobenzo-4,6-dimethylangelicin can be synthesized in the laboratory through a multi-step process starting from commercially available starting materials. The synthesis involves the preparation of an intermediate compound, which is then converted to Tetrahydrobenzo-4,6-dimethylangelicin through a series of reactions. The final product is obtained in high yield and purity.
Wissenschaftliche Forschungsanwendungen
Tetrahydrobenzo-4,6-dimethylangelicin has been extensively studied for its various biological activities. It has been found to possess anti-cancer, anti-inflammatory, and antimicrobial properties. Tetrahydrobenzo-4,6-dimethylangelicin has also been studied for its potential use in photodynamic therapy, a treatment that uses light and a photosensitizing agent to destroy cancer cells.
Eigenschaften
CAS-Nummer |
109029-03-0 |
|---|---|
Produktname |
Tetrahydrobenzo-4,6-dimethylangelicin |
Molekularformel |
C17H16O3 |
Molekulargewicht |
268.31 g/mol |
IUPAC-Name |
4,6-dimethyl-8,9,10,11-tetrahydro-[1]benzofuro[2,3-h]chromen-2-one |
InChI |
InChI=1S/C17H16O3/c1-9-8-14(18)20-17-12(9)7-10(2)16-15(17)11-5-3-4-6-13(11)19-16/h7-8H,3-6H2,1-2H3 |
InChI-Schlüssel |
PDLIOFGQZOFSJT-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C3=C1OC4=C3CCCC4)OC(=O)C=C2C |
Kanonische SMILES |
CC1=CC2=C(C3=C1OC4=C3CCCC4)OC(=O)C=C2C |
Andere CAS-Nummern |
109029-03-0 |
Synonyme |
tetrahydrobenzo-4,6-dimethylangelicin THBA |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



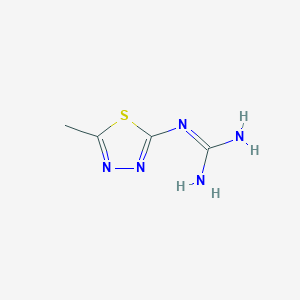
![[2-methoxy-5-[(E)-3-oxo-3-(3,4,5-trimethoxyphenyl)prop-1-enyl]phenyl]boronic acid](/img/structure/B33580.png)



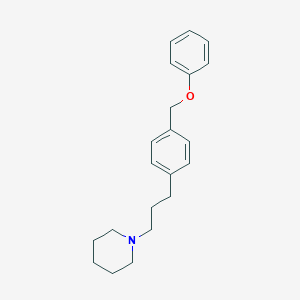
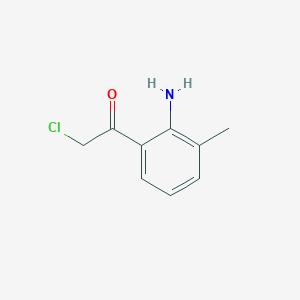
![Cobalt,(1,2,3,4,5-eta)cyclopentadienyl-[2,4-bis-(1,1-dimethylethyl)-1,3-diphosphete]](/img/structure/B33587.png)

